molecular formula C10H12BrN B1376098 4-Bromo-2-(1-methylcyclobutyl)pyridine CAS No. 1395492-74-6

4-Bromo-2-(1-methylcyclobutyl)pyridine

Cat. No.: B1376098
CAS No.: 1395492-74-6
M. Wt: 226.11 g/mol
InChI Key: IVTUWAVSDJXJQZ-UHFFFAOYSA-N
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Description

4-Bromo-2-(1-methylcyclobutyl)pyridine is an organic compound with the molecular formula C₁₀H₁₂BrN. It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the fourth position and a 1-methylcyclobutyl group at the second position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(1-methylcyclobutyl)pyridine typically involves the bromination of 2-(1-methylcyclobutyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(1-methylcyclobutyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include organometallic compounds, amines, and thiols.

    Oxidation Reactions: The compound can undergo oxidation, particularly at the methylcyclobutyl group, leading to the formation of ketones or carboxylic acids.

    Reduction Reactions: Reduction of the pyridine ring or the bromine substituent can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution: Organolithium reagents, Grignard reagents, and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation conditions are used.

Major Products Formed

    Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation: Products include ketones, aldehydes, or carboxylic acids.

    Reduction: Products include reduced pyridine derivatives or dehalogenated compounds.

Scientific Research Applications

4-Bromo-2-(1-methylcyclobutyl)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials, including agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(1-methylcyclobutyl)pyridine depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism would involve interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylpyridine: Similar structure but lacks the cyclobutyl group.

    2-Bromo-4-methylpyridine: Bromine and methyl groups are positioned differently on the pyridine ring.

    4-Chloro-2-(1-methylcyclobutyl)pyridine: Chlorine replaces bromine, affecting reactivity and properties.

Uniqueness

4-Bromo-2-(1-methylcyclobutyl)pyridine is unique due to the presence of both a bromine atom and a 1-methylcyclobutyl group on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes.

Properties

IUPAC Name

4-bromo-2-(1-methylcyclobutyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-10(4-2-5-10)9-7-8(11)3-6-12-9/h3,6-7H,2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTUWAVSDJXJQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1)C2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857382
Record name 4-Bromo-2-(1-methylcyclobutyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1395492-74-6
Record name 4-Bromo-2-(1-methylcyclobutyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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